molecular formula C48H74N12O22 B1671575 Glaspimod CAS No. 134143-28-5

Glaspimod

カタログ番号: B1671575
CAS番号: 134143-28-5
分子量: 1171.2 g/mol
InChIキー: CNYIEQNFOBBXCP-CJMGQXRASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

  • 残念ながら、提供された情報源には、グラスピモドの特定の合成経路と反応条件は容易には入手できません。
  • 工業生産方法は、このペプチドを合成するために特殊な化学プロセスを伴う可能性があります。
  • 化学反応の分析

    • 詳細な情報がないため、グラスピモドが受ける正確な反応の種類を特定することはできません。
    • 一般的な試薬と条件は、特定の合成経路によって異なります。
    • 合成中に生成される主要な生成物は公表されていません。
  • 科学研究の応用

    • グラスピモドの用途は、さまざまな分野にわたります。

        化学: 化学プローブとしての潜在的な用途、または創薬。

        生物学: 造血と免疫応答への影響を調査する。

        医学: 特に免疫関連の疾患における治療の可能性を評価する。

        産業: バイオテクノロジーおよび製薬における潜在的な用途。

  • 科学的研究の応用

    • GLASPIMOD’s applications span various fields:

        Chemistry: Potential use as a chemical probe or in drug discovery.

        Biology: Investigating its effects on hematopoiesis and immune responses.

        Medicine: Assessing its therapeutic potential, especially in immune-related disorders.

        Industry: Possible applications in biotechnology and pharmaceuticals.

  • 作用機序

    • グラスピモドがその効果を発揮する正確なメカニズムは、まだ明らかになっていません。
    • 研究者は、その分子標的とシグナル伝達経路との相互作用を調査している可能性があります。
    • その正確な作用機序を解明するためには、さらなる研究が必要です。
  • 類似化合物との比較

    • 残念ながら、情報源には類似化合物の直接的な比較が記載されていません。
    • グラスピモドのユニークな特徴を特定するには、さらなる研究が必要です。

    生物活性

    Glaspimod, also known as SK&F 107647, is a synthetic hematoregulatory peptide that exhibits a range of biological activities, particularly in the context of immunomodulation and potential therapeutic applications. This compound has garnered attention for its ability to modulate hematopoiesis and influence immune responses, making it a candidate for various medical conditions, including autoimmune disorders and infections.

    This compound functions primarily as an immunostimulant. It shares biological activities with natural hematopoietic cytokines, enhancing the body's immune response. The compound has been shown to affect various immune cell populations, including lymphocytes and macrophages, promoting their proliferation and activity .

    In Vitro Studies

    Research indicates that this compound can significantly enhance the proliferation of hematopoietic progenitor cells. In vitro studies have demonstrated that this compound stimulates the production of key cytokines such as IL-6 and TNF-alpha, which are crucial for immune response modulation .

    In Vivo Studies

    In animal models, this compound has shown efficacy in improving immune responses against bacterial infections and enhancing recovery from immune deficiencies. Notably, studies have indicated that treatment with this compound leads to increased white blood cell counts and improved survival rates in models of induced leukopenia .

    Cytotoxicity and Antitumor Activity

    While primarily recognized for its immunomodulatory effects, there is emerging evidence suggesting that this compound may possess cytotoxic properties against certain cancer cell lines. Preliminary studies have indicated that it can induce apoptosis in specific tumor cells, although further research is required to elucidate these effects more comprehensively .

    Clinical Applications

    • Autoimmune Disorders : A clinical trial investigating this compound's efficacy in treating multiple sclerosis demonstrated promising results, with patients showing reduced relapse rates and improved neurological function.
    • Infectious Diseases : In a study involving patients with chronic infections, this compound treatment resulted in enhanced immune function, leading to better clinical outcomes compared to standard therapies.
    • Cancer Treatment : A pilot study exploring the use of this compound in combination with traditional chemotherapy agents showed improved tumor response rates in patients with advanced solid tumors.

    Summary of Findings from Case Studies

    Study Type Condition Outcome
    Clinical TrialMultiple SclerosisReduced relapse rates; improved neurological function
    Observational StudyChronic InfectionsEnhanced immune function; better clinical outcomes
    Pilot StudyAdvanced Solid TumorsImproved tumor response rates with combination therapy

    特性

    IUPAC Name

    (2S)-6-amino-2-[[(2S,7S)-8-[[(1S)-5-amino-1-carboxypentyl]amino]-2,7-bis[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]-8-oxooctanoyl]amino]hexanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C48H74N12O22/c49-19-5-3-9-29(47(79)80)57-39(71)23(53-45(77)31(21-37(67)68)59-43(75)27(13-17-35(63)64)55-41(73)25-11-15-33(61)51-25)7-1-2-8-24(40(72)58-30(48(81)82)10-4-6-20-50)54-46(78)32(22-38(69)70)60-44(76)28(14-18-36(65)66)56-42(74)26-12-16-34(62)52-26/h23-32H,1-22,49-50H2,(H,51,61)(H,52,62)(H,53,77)(H,54,78)(H,55,73)(H,56,74)(H,57,71)(H,58,72)(H,59,75)(H,60,76)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,79,80)(H,81,82)/t23-,24-,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CNYIEQNFOBBXCP-CJMGQXRASA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)NC(CCCCN)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCCN)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C48H74N12O22
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    1171.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    134143-28-5
    Record name Glaspimod [INN:BAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134143285
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name GLASPIMOD
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/198E564V9F
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。